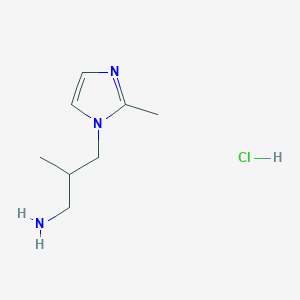

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride

Description

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride is a small organic compound featuring a propanamine backbone substituted with a 2-methylimidazole group at the third carbon. The molecular formula is C₈H₁₆ClN₃, with a molar mass of 189.72 g/mol. The imidazole ring is substituted at position 1 with a methyl group, enhancing steric hindrance and influencing electronic properties. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.

Properties

CAS No. |

1181458-95-6 |

|---|---|

Molecular Formula |

C8H16ClN3 |

Molecular Weight |

189.68 g/mol |

IUPAC Name |

2-methyl-3-(2-methylimidazol-1-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H15N3.ClH/c1-7(5-9)6-11-4-3-10-8(11)2;/h3-4,7H,5-6,9H2,1-2H3;1H |

InChI Key |

HRLMNXQQODVVRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C)CN.Cl |

Related CAS |

1193388-23-6 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 2-Methylimidazole with 3-Chloropropan-1-amine Derivatives

One of the most straightforward methods involves nucleophilic substitution on the imidazole nitrogen with a 3-halopropan-1-amine precursor bearing a methyl substituent at the 2-position of the imidazole ring.

- React 2-methyl-1H-imidazole with 3-chloropropan-1-amine or its protected derivative under reflux in methanol or an aprotic solvent.

- Use a base such as potassium carbonate to facilitate nucleophilic substitution at N-1 of the imidazole.

- Purify the crude product by extraction and column chromatography.

- Convert the free base to the hydrochloride salt by treatment with ethanolic HCl, followed by crystallization.

This method is supported by data from chemical suppliers and literature where refluxing the imidazole with the alkyl halide in methanol for several hours yields the N-substituted product, which upon acidification forms the hydrochloride salt.

Multi-Step Synthesis via Imidazole Ring Formation and Side Chain Introduction

An alternative approach involves constructing the imidazole ring with the side chain already attached or introducing the side chain after imidazole synthesis. This method is more elaborate but allows for greater control over substitution patterns.

- Formation of the imidazole ring via cyclization reactions starting from α-aminoketones or α-hydroxyketones and suitable nitrogen sources.

- Introduction of the 2-methyl substituent during ring formation or via methylation using methyl iodide under basic conditions.

- Attachment of the propan-1-amine side chain through reductive amination or nucleophilic substitution.

- Purification steps involving solvent extraction, drying, and chromatographic techniques.

- Final conversion to the hydrochloride salt by acid treatment.

A representative example from the literature describes the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with methylating agents and subsequent purification, followed by salt formation.

Reductive Amination and Functional Group Transformations

Reductive amination is utilized in some synthetic routes to install the propan-1-amine side chain onto an imidazole-containing ketone intermediate.

- Starting from 3-(2-methyl-1H-imidazol-1-yl)propan-1-one or related ketones.

- Reaction with ammonia or amines in the presence of reducing agents such as sodium borohydride.

- Control of reaction conditions to avoid over-reduction or side reactions.

- Subsequent isolation and acidification to yield the hydrochloride salt.

This approach is noted in patent literature and synthetic protocols for related imidazole derivatives.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | 2-methylimidazole, 3-chloropropan-1-amine, K2CO3, MeOH, reflux 3-6 h | Facilitates N-1 substitution |

| Methylation (if needed) | Methyl iodide, NaH, DMF, 0 °C to RT | For selective methylation of imidazole |

| Reductive amination | Sodium borohydride, ethanol, RT overnight | Converts ketone to amine |

| Purification | Extraction (ether, chloroform), drying (MgSO4), column chromatography | Removes impurities |

| Salt formation | 0.1 N ethanolic HCl, crystallization from ether or ethanol/acetone/ether | Yields stable hydrochloride salt |

Spectroscopic and Analytical Verification

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the methyl group at the 2-position of the imidazole ring and the propan-1-amine side chain. Chemical shifts for imidazole carbons typically appear between 119-138 ppm, while aliphatic carbons of the side chain appear around 30-50 ppm.

- Mass Spectrometry: Confirms molecular ion peaks consistent with C8H17N3 and the dihydrochloride salt.

- Melting Point and Crystallinity: Hydrochloride salts typically crystallize as white solids with characteristic melting points, confirming purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on dihydrochloride hydrate (C₁₁H₁₆Cl₂N₃·H₂O).

Key Observations:

- Positional Isomerism: The target compound’s imidazole substitution at position 1 (vs.

- Ring Systems : Benzimidazole derivatives () introduce a fused benzene ring, increasing lipophilicity and metabolic stability but reducing aqueous solubility compared to imidazole analogs .

- Salt Forms : The dihydrochloride hydrate () and hydrochloride dihydrate () enhance solubility but may require specific formulation strategies to maintain stability .

Functional Implications

- Bioavailability : The hydrochloride salt form improves water solubility, critical for oral or injectable formulations. However, dihydrochloride hydrates () may offer even higher solubility at the cost of increased molecular weight .

- Receptor Interactions: Ondansetron’s 2-methylimidazole group is critical for 5-HT₃ receptor antagonism.

Biological Activity

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride, also known as a derivative of imidazole, has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride

- Molecular Formula : C8H15N3·HCl

- Molecular Weight : 175.66 g/mol

- CAS Number : 79319-22-5

The compound exhibits biological activity primarily through its interaction with various biological targets, particularly in the context of cancer therapy and enzyme inhibition. The presence of the imidazole ring is significant as it is known to participate in hydrogen bonding and coordination with metal ions, which can enhance the binding affinity to target proteins.

Biological Activity Overview

-

Anticancer Properties

- Studies have indicated that imidazole derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds containing imidazole moieties have shown promising results against various cancer types by inducing apoptosis and inhibiting cell cycle progression.

- In vitro assays have demonstrated that 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency.

-

Enzyme Inhibition

- The compound has been evaluated for its ability to inhibit specific enzymes involved in tumor progression. For example, it has shown potential in inhibiting deubiquitinases, which play a critical role in regulating protein degradation pathways linked to cancer cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa | 28.3 | |

| Cytotoxicity | MCF-7 | 65.95 | |

| Enzyme Inhibition | Deubiquitinase | Not specified |

Detailed Findings

A study published in MDPI reported that imidazole derivatives, including those similar to 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride, were effective in inducing apoptosis through multiple pathways:

- Overproduction of reactive oxygen species (ROS)

- Mitochondrial dysfunction leading to cell death

- Cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDKs) .

In another research context, compounds containing the imidazole structure were evaluated for their selectivity against specific cancer types, demonstrating lower toxicity towards normal cells compared to their effect on cancerous cells. This selectivity is crucial for developing therapeutics that minimize side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.